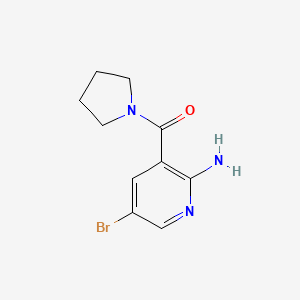

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine

Overview

Description

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is a chemical compound with the following properties:

- IUPAC Name : 5-bromo-2-chloro-3-(1-pyrrolidinylcarbonyl)pyridine.

- Molecular Formula : C~10~H~10~BrClN~2~O.

- Molecular Weight : 289.56 g/mol.

- Physical Form : Solid.

- Storage Temperature : 2-8°C.

Molecular Structure Analysis

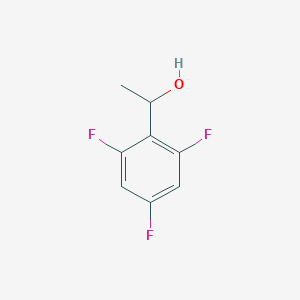

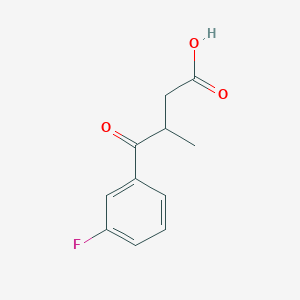

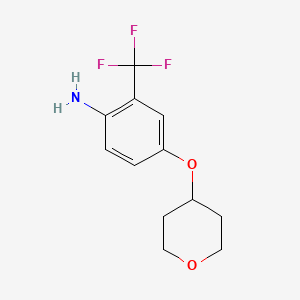

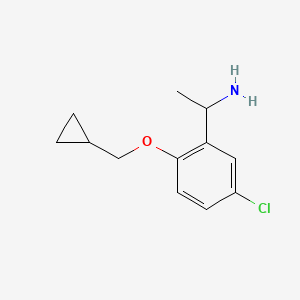

The molecular structure of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine consists of a pyridine ring with a bromine substituent at position 5 and a pyrrolidine-1-carbonyl group attached at position 3. The chlorine atom is present at position 2 on the pyridine ring.

Chemical Reactions Analysis

The reactivity and chemical behavior of this compound depend on its functional groups. Potential reactions may involve nucleophilic substitution, amide hydrolysis, or other transformations. However, specific reaction pathways would require further investigation.

Physical And Chemical Properties Analysis

- Solubility : Information on solubility in various solvents is not readily accessible.

- Melting Point : Not specified in the retrieved data.

- Boiling Point : Unavailable.

- Density : No data provided.

- Spectral Data : UV, IR, NMR, and mass spectra are not included in the available sources.

Scientific Research Applications

Chemical Characteristics and Synthesis

Pyrrole and its derivatives, including pyrrolidine-based compounds like 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine, are central to many biological molecules such as heme and chlorophyll. The aromatic character and lack of basicity in these systems are due to the extensive delocalization of nitrogen electrons. Pyrrole derivatives are often synthesized through condensation reactions of amines with carbonyl-containing compounds. This includes reactions like the Knorr synthesis, where an α-aminoketone reacts with β-dicarbonyls, highlighting the utility and versatility of these compounds in synthetic chemistry (Anderson & Liu, 2000).

Catalysis and Chemical Reactions

The compound has been utilized in chemoselective amination reactions. For instance, the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, predominantly produces aminated pyridine products. This includes the amination of 5-bromo-2-chloropyridine, demonstrating the compound's relevance in facilitating specific chemical transformations (Ji, Li, & Bunnelle, 2003).

Synthesis of Novel Derivatives

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine is instrumental in synthesizing various novel derivatives. For example, a study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This method elucidates the compound's role in creating new molecules, potentially useful in various applications, including biological activities (Ahmad et al., 2017).

Application in Antibacterial Agents

A derivative of 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine has been used as a substrate in synthesizing cyanopyridine derivatives, which were evaluated for antimicrobial activity against various bacteria. This indicates the compound's potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Advanced Materials and Electronics

Pyrrolidines and their derivatives, including 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine, can be utilized in the synthesis of advanced materials. For example, polypyrroles, which are derivatives of pyrrole, form highly stable, flexible films with electrical conductivity. This property makes them useful in various electronic applications (Anderson & Liu, 2000).

Safety And Hazards

- Pictograms : GHS07 (Warning).

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

- Safety Data Sheet (SDS) : Link to SDS.

Future Directions

Research avenues for 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine include:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Further characterize its crystal structure and spectroscopic data.

Please note that this analysis is based on available information, and further studies are essential to uncover additional details about this intriguing compound123.

properties

IUPAC Name |

(2-amino-5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOVCHOXKZZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)